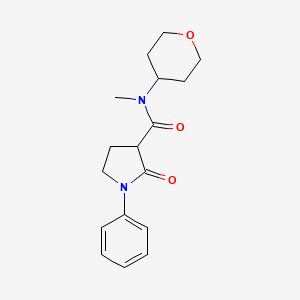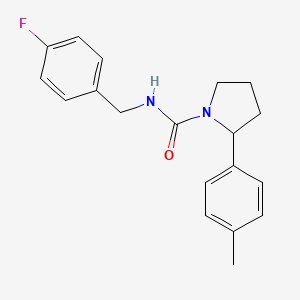![molecular formula C23H17BrN2O2 B6090418 2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6090418.png)
2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. This compound belongs to the class of quinazolinone derivatives, which have been identified as promising candidates for drug development.
Mécanisme D'action
The exact mechanism of action of 2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone is not fully understood. However, it has been reported to exhibit potent anti-inflammatory and anti-cancer activities by inhibiting the activity of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. It has also been reported to induce apoptosis in cancer cells by inhibiting the activity of various signaling pathways, including PI3K/Akt and MAPK.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone in lab experiments is its potent anti-inflammatory and anti-cancer activities. However, its low solubility in water and poor bioavailability limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the research on 2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone. Some of the potential areas of research include:
1. Development of novel formulations to improve its solubility and bioavailability.
2. Investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and diabetes.
3. Identification of its molecular targets and mechanism of action.
4. Exploration of its potential as a lead compound for drug development.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its potent anti-inflammatory and anti-cancer activities make it a promising candidate for drug development. Further research is needed to explore its full potential and identify its molecular targets and mechanism of action.
Méthodes De Synthèse
The synthesis of 2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 2-amino-5-bromo-2'-hydroxychalcone with 4-methylbenzaldehyde in the presence of a catalytic amount of piperidine and glacial acetic acid. The reaction mixture is then refluxed in ethanol to obtain the desired product.
Applications De Recherche Scientifique
2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases. Some of the notable research areas include cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O2/c1-15-6-10-18(11-7-15)26-22(13-8-16-14-17(24)9-12-21(16)27)25-20-5-3-2-4-19(20)23(26)28/h2-14,27H,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBXGCLIPGBXNK-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=C(C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=C(C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B6090344.png)
![2-chloro-N-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B6090352.png)
![N'-[5-bromo-2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide](/img/structure/B6090356.png)

![3-(4-chlorophenyl)-7-cyclohexylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6090389.png)
![7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B6090391.png)

![3-methyl-1-[3-(2-methylphenoxy)propyl]piperazine](/img/structure/B6090406.png)
![7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6090411.png)

![methyl 4-({3-[4-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)phenoxy]benzoyl}amino)benzoate](/img/structure/B6090439.png)
![2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6090443.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6090455.png)
